Phen-2,4,6-d3-ol

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

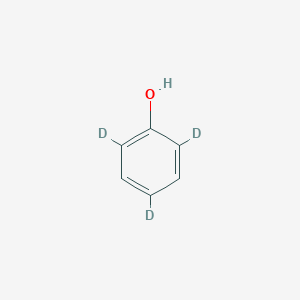

2D Structure

3D Structure

特性

IUPAC Name |

2,4,6-trideuteriophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i1D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWSIDIOOBJBQZ-NHPOFCFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=C(C(=C1)[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7329-50-2 | |

| Record name | Phen-2,4,6-d3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007329502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7329-50-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Phen-2,4,6-d3-ol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Phen-2,4,6-d3-ol (Phenol-d3), a deuterated form of phenol. This document details its chemical and physical properties, provides a standard protocol for its synthesis, and illustrates its application as an internal standard in quantitative analysis. The inclusion of deuterium atoms at specific positions in the phenol molecule makes it a valuable tool in various research and development settings, including mechanistic studies, metabolic fate determination, and as a standard for mass spectrometry-based quantification.

Chemical and Physical Properties

This compound is a stable, isotopically labeled compound where three hydrogen atoms on the aromatic ring of phenol have been replaced by deuterium. This substitution results in a predictable mass shift, which is fundamental to its applications, while minimally altering its chemical reactivity. The key physical and chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₆H₃D₃O | [1] |

| Molecular Weight | 97.13 g/mol | [1][2][3] |

| Exact Mass | 97.060695048 Da | [2] |

| CAS Number | 7329-50-2 | [2][3][4] |

| Appearance | Solid | [3] |

| Melting Point | 40-42 °C | [3][5] |

| Boiling Point | 182 °C | [3][5] |

| Density | 1.105 g/mL at 25 °C | [1][3] |

| Flash Point | 79 °C (closed cup) | [4][5] |

| Isotopic Purity | ≥98 atom % D | [3] |

| Assay | ≥99% (CP) | [3] |

| InChI Key | ISWSIDIOOBJBQZ-NHPOFCFZSA-N | [1][2][3] |

| SMILES | Oc1c([2H])cc([2H])cc1[2H] | [3] |

Experimental Protocols

Synthesis of this compound via Acid-Catalyzed H/D Exchange

This protocol describes a common method for the deuteration of phenols using a polymer-supported acid catalyst, which facilitates the exchange of hydrogen for deuterium atoms at the ortho and para positions of the aromatic ring.

Materials:

-

Phenol

-

Deuterium Oxide (D₂O, 99.9 atom % D)

-

Amberlyst-15 resin (dry)

-

Nitrogen gas

-

Reaction vessel (e.g., sealed pressure tube or high-pressure vial)

-

Standard laboratory glassware for extraction and purification

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Purification system (e.g., column chromatography or distillation apparatus)

Procedure:

-

Catalyst Preparation: Dry the Amberlyst-15 catalyst resin in a desiccator over a strong drying agent (e.g., concentrated sulfuric acid or P₄O₁₀) under high vacuum for at least 24 hours prior to use.

-

Reaction Setup: In a sealable reaction vessel, combine phenol (1.0 equivalent) and the dried Amberlyst-15 resin (typically 1:1 by weight with the phenol).

-

Deuterium Source Addition: Add an excess of deuterium oxide (D₂O) to the vessel to fully submerge the reactants. The volume should be sufficient to act as both the deuterium source and the solvent.

-

Inert Atmosphere: Purge the reaction vessel with dry nitrogen gas to displace air and moisture. Seal the vessel tightly.

-

Reaction Conditions: Heat the mixture in an oil bath at a temperature of approximately 110°C. The reaction should be stirred or agitated continuously to ensure proper mixing. The reaction is typically run for 24 hours.

-

Work-up: After cooling the reaction mixture to room temperature, filter to remove the Amberlyst-15 resin. The resin can be washed with a small amount of D₂O to recover any adsorbed product.

-

Extraction: Transfer the filtrate to a separatory funnel and extract the deuterated phenol using an appropriate organic solvent, such as diethyl ether. Perform multiple extractions to ensure complete recovery.

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution using a rotary evaporator to remove the solvent.

-

Purification: The crude this compound can be purified by standard methods such as silica gel column chromatography or distillation to achieve high purity.

-

Characterization: Confirm the identity and isotopic enrichment of the final product using techniques such as Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy and Mass Spectrometry (MS).

Mandatory Visualizations

Logical Workflow: Application as an Internal Standard

Deuterated compounds like this compound are widely used as internal standards in quantitative analytical methods, particularly in mass spectrometry. The following diagram illustrates the typical workflow for its use in quantifying a target analyte (unlabeled phenol) in a complex sample matrix.

Caption: Workflow for using this compound as an internal standard.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. organic chemistry - Phenol and Deuterated Sulphuric Acid - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Phen-2,4,6-d3-ol: Synthesis, Applications, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Phen-2,4,6-d3-ol, a deuterated isotopologue of phenol. It covers its fundamental chemical and physical properties, detailed experimental protocols for its synthesis, and its primary applications in research, particularly in mass spectrometry and the study of metabolic pathways. Toxicological data for phenol, which is largely applicable to its deuterated form, is also summarized.

Core Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for this compound and its non-deuterated counterpart, phenol.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 7329-50-2 | [1] |

| Molecular Formula | C₆H₃D₃O | |

| Molecular Weight | 97.13 g/mol | [1] |

| IUPAC Name | 2,4,6-trideuteriophenol | [1] |

| Melting Point | 40-42 °C | |

| Boiling Point | 182 °C | |

| Density | 1.105 g/mL at 25 °C | |

| Solubility in Water | Moderately soluble (approx. 8 g in 100 g of water for phenol) | [2] |

Table 2: Summary of Toxicological Data for Phenol

| Endpoint | Observation | Reference |

| Acute Oral Toxicity (LD₅₀) | 340 to 620 mg/kg bw/day in various animal species. | [3] |

| Acute Inhalation Toxicity | Irritation of the respiratory tract, headache, vertigo, and other systemic effects. | [4] |

| Acute Dermal Toxicity | Inflammation, blanching, necrosis, and burns, which may be painless. Systemic toxicity can occur rapidly. | [3] |

| Chronic Toxicity | Weight loss, muscle weakness, liver effects (inhalation); gastrointestinal irritation, cardiovascular, CNS, and respiratory effects (ingestion); skin irritation and necrosis (dermal). | [3][4] |

| Carcinogenicity (IARC) | Group 3: Not classifiable as to its carcinogenicity to humans. | [3] |

| Carcinogenicity (EPA) | Group D: Not classifiable as to human carcinogenicity. | [4] |

| Human Health Effects | Highly irritating to skin, eyes, and mucous membranes. Can cause severe systemic toxicity. | [4] |

Experimental Protocols

Synthesis of this compound via Acid-Catalyzed H/D Exchange

A common and effective method for the synthesis of this compound is through a heterogeneous acid-catalyzed hydrogen-deuterium exchange reaction. The following protocol is based on the use of a polymer-supported acid catalyst, such as Amberlyst-15.[5]

Materials:

-

Phenol

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Amberlyst-15 catalyst resin (dried)

-

Centrifugation tube (e.g., Schott AG)

-

Nitrogen gas

-

Oil bath

-

Desiccator with sulfuric acid

Procedure:

-

Dry the Amberlyst-15 catalyst resin in a desiccator over sulfuric acid under high vacuum for 24 hours.

-

In a centrifugation tube, dissolve the phenolic compound (e.g., 2 mmol) in deuterium oxide (12 mL).

-

Add the dried Amberlyst-15 catalyst resin (100 mg per 100 mg of phenol) to the solution under a nitrogen atmosphere.

-

Tightly seal the reaction vessel.

-

Heat the mixture in an oil bath at 110°C for 24 hours, with the exclusion of light.

-

After cooling, the deuterated phenol can be extracted from the reaction mixture using an appropriate organic solvent and purified by standard methods such as chromatography or distillation.

Note: The degree of deuteration can be monitored by techniques such as NMR spectroscopy.

Applications in Research

Use as an Internal Standard in Mass Spectrometry

Deuterated compounds like this compound are invaluable as internal standards in quantitative mass spectrometry.[6] Their chemical and physical properties are nearly identical to their non-deuterated counterparts, meaning they co-elute during chromatography and experience similar ionization efficiencies and matrix effects.[6] However, their increased mass allows for their distinct detection by the mass spectrometer.

General Workflow:

-

A known amount of this compound is added to the sample containing the analyte (phenol).

-

The sample is processed and analyzed by LC-MS or GC-MS.

-

The ratio of the signal from the analyte to the signal from the deuterated internal standard is used to quantify the amount of analyte in the original sample. This ratiometric measurement corrects for variations in sample preparation and instrument response.[7]

Elucidation of Reaction Mechanisms through the Kinetic Isotope Effect

The substitution of hydrogen with deuterium can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE).[8] This is because the C-D bond is stronger than the C-H bond, requiring more energy to break. By comparing the reaction rates of deuterated and non-deuterated compounds, researchers can gain insights into the rate-determining step of a reaction.

This compound has been used to study the metabolic formation of phenols by hepatic monooxygenases. The observation of a significant KIE in the formation of certain hydroxylated metabolites provides evidence for a metabolic pathway that does not proceed through an arene oxide intermediate.

Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: Use of this compound in studying metabolic pathways.

References

- 1. This compound | C6H6O | CID 12205413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Physical And Chemical Properties Of Phenols, Important Topics For JEE Chemistry 2024 [pw.live]

- 3. gov.uk [gov.uk]

- 4. epa.gov [epa.gov]

- 5. researchgate.net [researchgate.net]

- 6. resolvemass.ca [resolvemass.ca]

- 7. texilajournal.com [texilajournal.com]

- 8. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Synthesis and Isotopic Purity of Deuterated Phenols

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of deuterated phenols and the analytical methods used to determine their isotopic purity. Deuterated compounds are crucial in various scientific fields, including mechanistic studies, metabolic tracing, and as internal standards in quantitative analysis. This document offers detailed experimental protocols, comparative data, and visual workflows to assist researchers in this domain.

Synthesis of Deuterated Phenols

The introduction of deuterium into the phenolic ring is most commonly achieved through hydrogen-deuterium (H-D) exchange reactions. The choice of method depends on the desired level and position of deuteration, the substrate's functional group tolerance, and available resources. Key methods include acid-catalyzed exchange, transition metal-catalyzed exchange, and microwave-assisted synthesis.

Acid-Catalyzed Deuteration

Acid-catalyzed H-D exchange is a straightforward method for deuterating the aromatic ring of phenols, particularly at the ortho and para positions, which are activated towards electrophilic substitution.

Experimental Protocol: Acid-Catalyzed Deuteration using DCl/D₂O

-

Preparation: Dissolve or suspend the phenolic compound in deuterium oxide (D₂O).

-

Acidification: Add deuterium chloride (DCl) to adjust the pD to approximately 0.32.[1]

-

Reaction: Reflux the mixture under a nitrogen atmosphere for a duration ranging from one to six hours.[1]

-

Work-up: Remove the D₂O and DCl by lyophilization to obtain the deuterated phenol.[1]

Experimental Protocol: Acid-Catalyzed Deuteration using a Polymer-Supported Acid Catalyst (Amberlyst-15)

-

Catalyst Preparation: Dry Amberlyst-15 resin in a desiccator over sulfuric acid under high vacuum for 24 hours.

-

Reaction Setup: To a solution of the phenolic compound (2 mmol) in deuterium oxide (12 mL) in a sealed tube under a nitrogen atmosphere, add the dry Amberlyst-15 catalyst resin (100 mg per 100 mg of phenol).

-

Reaction: Heat the mixture for 24 hours at 110°C in an oil bath, with the exclusion of light.

-

Isolation: After cooling, filter the mixture to remove the resin. The filtrate can be used as is, or the deuterated phenol can be extracted after neutralizing the solution.

Platinum-on-Carbon (Pt/C) Catalyzed Deuteration

Transition metal catalysts, such as platinum on carbon (Pt/C), offer an efficient method for H-D exchange on aromatic rings under milder conditions compared to high-temperature acid catalysis.

Experimental Protocol: Pt/C-Catalyzed Deuteration

-

Reaction Mixture: In a pressure-resistant vessel, combine the phenol, a catalytic amount of Pt/C, and D₂O.

-

Hydrogenation/Deuteration: Introduce a hydrogen (H₂) atmosphere (or D₂ for enhanced deuteration). While seemingly counterintuitive, the presence of H₂ gas is often essential for the catalytic activity in this system.

-

Reaction Conditions: Stir the reaction mixture at temperatures ranging from room temperature to 180°C. The reaction time can vary from a few hours to overnight.

-

Work-up: After the reaction, filter the catalyst. Extract the deuterated phenol from the aqueous solution using an appropriate organic solvent. Dry the organic phase and remove the solvent under reduced pressure.

Microwave-Assisted Deuteration

Microwave-assisted synthesis can significantly accelerate the H-D exchange reaction, leading to shorter reaction times and often improved deuteration efficiency.[2][3][4]

Experimental Protocol: Microwave-Assisted Deuteration

-

Sample Preparation: In a microwave-safe vessel, dissolve the phenol in a suitable deuterated solvent (e.g., D₂O with a co-solvent if necessary).

-

Catalyst Addition: Add a suitable catalyst, such as an acid or a transition metal catalyst.

-

Microwave Irradiation: Subject the mixture to microwave irradiation at a set temperature and power for a specific duration (e.g., 18 minutes at 50°C and 200 W).[5]

-

Post-Reaction Processing: After cooling, the product is isolated using standard work-up procedures as described in the previous methods.

Isotopic Purity Data

The isotopic purity of deuterated phenols is a critical parameter and is influenced by the synthesis method, reaction conditions, and the nature of the phenol itself. The following table summarizes typical isotopic purities achieved with different methods.

| Synthesis Method | Phenolic Compound | Isotopic Purity (%D) | Reference |

| Acid-Catalyzed (DCl/D₂O) | 2,6-Dihydroxybenzoic acid | >95% (at positions 3,5) | [1] |

| Acid-Catalyzed (DCl/D₂O) | 3,5-Dihydroxybenzoic acid | >95% (at positions 2,4,6) | [1] |

| Acid-Catalyzed (Amberlyst-15) | Hydroxytyrosol | 100% (aromatic protons) | [6] |

| Pt/C Catalyzed | Phenol | >98% (fully deuterated) | |

| Pt/C Catalyzed | 2,6-Dimethylphenol | >98% (fully deuterated) | |

| Microwave-Assisted | Guaiacol | High | [2] |

| Microwave-Assisted | 4-Ethylphenol | High | [2] |

Determination of Isotopic Purity

Accurate determination of the isotopic purity and the position of deuterium incorporation is essential. The two most common and powerful techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

NMR spectroscopy is a primary tool for determining the extent and location of deuteration. Both ¹H and ²H NMR can be utilized.

Experimental Protocol: Isotopic Purity by ¹H NMR

-

Sample Preparation: Prepare a solution of the deuterated phenol in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay between scans for accurate integration.

-

Analysis: The degree of deuteration at a specific position is determined by the reduction in the integral of the corresponding proton signal relative to a non-deuterated internal standard or a signal from a non-deuterated position within the molecule. The percentage of deuterium incorporation can be calculated using the following formula: %D = [1 - (Integral of deuterated position / Integral of non-deuterated position)] * 100

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for determining the isotopic distribution in a sample.

Experimental Protocol: Isotopic Purity by GC-MS

-

Derivatization (if necessary): Phenols can be derivatized, for example, by silylation with reagents like BSTFA-TMCS, to improve their volatility and chromatographic behavior.[7]

-

GC Separation: Inject the sample (derivatized or underivatized) into a GC equipped with a suitable capillary column (e.g., a low-polarity phase like TG-5SilMS) to separate the analyte from any impurities.[8]

-

MS Analysis: The eluting compound is introduced into the mass spectrometer. The mass spectrum will show a cluster of ions corresponding to the different isotopologues (molecules with different numbers of deuterium atoms).

-

Data Analysis: The isotopic purity is calculated from the relative abundances of the molecular ions of the deuterated and non-deuterated species. Corrections for the natural abundance of isotopes (e.g., ¹³C) should be made for accurate quantification.[9][10]

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

Caption: Synthesis pathways for deuterated phenols.

Caption: Analytical workflow for isotopic purity determination.

References

- 1. researchgate.net [researchgate.net]

- 2. Microwave-assisted deuterium exchange: the convenient preparation of isotopically labelled analogues for stable isotope dilution analysis of volatile wine phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DSpace [digital.library.adelaide.edu.au]

- 4. Microwave-assisted deuterium exchange: the convenient preparation of isotopically labelled analogues for stable isotope dilution analysis of volatile wine phenols [pherobase.com]

- 5. Microwave Assisted Extraction of Phenolic Compounds from Four Different Spices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.monash.edu [research.monash.edu]

- 7. ijern.com [ijern.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Gold Standard of Quantification: A Technical Guide to Stable Isotope Dilution Analysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, the quest for precise and accurate quantification of molecules in complex matrices is paramount. Stable Isotope Dilution Analysis (SIDA), particularly when coupled with mass spectrometry, has emerged as the definitive method for achieving the highest levels of accuracy and precision.[1][2] This technical guide provides an in-depth exploration of the fundamental principles of SIDA, detailed experimental protocols, and the quantitative performance metrics that underscore its status as a benchmark analytical technique.

Core Principles of Stable Isotope Dilution Analysis

Stable Isotope Dilution Analysis is a quantitative method that relies on the addition of a known amount of an isotopically-labeled version of the analyte of interest to a sample.[2][3] This "internal standard" is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[4]

The core principle of SIDA is based on the measurement of the ratio of the naturally occurring analyte to the isotopically labeled internal standard.[3] Because the analyte and the internal standard exhibit nearly identical chemical and physical properties, they behave similarly during sample preparation, extraction, and analysis.[5][6] This co-behavior allows the internal standard to compensate for any analyte loss that may occur during the analytical workflow, as well as for variations in instrument response and matrix effects.[4]

The fundamental equation for calculating the unknown concentration of an analyte in a sample using the single isotope dilution method is:

Cx = Cs * ( ( Rs - Rm ) / ( Rm - Rx ) ) * ( Ws / Wx )

Where:

-

Cx is the concentration of the analyte in the sample.

-

Cs is the concentration of the isotopically labeled standard (spike).

-

Rx is the isotope ratio of the analyte.

-

Rs is the isotope ratio of the standard.

-

Rm is the isotope ratio of the sample-standard mixture.

-

Wx is the weight of the sample.

-

Ws is the weight of the standard solution added.

This ratiometric measurement is the key to the high precision and accuracy of SIDA, as it is independent of sample volume and recovery rates.[2][3]

The SIDA Workflow: A Visual Representation

The logical progression of a typical Stable Isotope Dilution Analysis is depicted in the following workflow diagram.

Quantitative Performance of SIDA Methods

SIDA is renowned for its ability to deliver highly accurate and precise quantitative data. The use of an ideal internal standard—a stable isotope-labeled analog of the analyte—is crucial for achieving this level of performance. This approach can significantly reduce the uncertainty of measurement results, often from 5% down to 1%.[2] The tables below summarize typical performance characteristics of SIDA methods for various applications.

Table 1: Typical Performance Metrics for SIDA Methods

| Performance Metric | Typical Value | Reference |

| Precision (%RSD) | < 5% | [7] |

| Accuracy (% Recovery) | 90 - 110% | [8] |

| Linearity (r²) | > 0.99 | [8] |

Table 2: Examples of Limits of Detection (LOD) and Quantification (LOQ) in SIDA

| Analyte | Matrix | LOD | LOQ | Reference |

| Phomopsin A | Legume Flour | 0.5 - 1 µg/kg | 2 - 4 µg/kg | [9] |

| Polymeric Plasticizer | Food | 0.1 mg/kg | - | [7] |

| Sulphamethazine | Tissue | 0.05 mg/kg | - | [7] |

| Pyroglutamyl Decapeptide Ethyl Esters | Sake | < Estimated Thresholds | - | [8] |

| Organochlorine Pesticides | Water | 0.001 - 0.005 µg/L | 0.002 - 0.016 µg/L | |

| Organochlorine Pesticides | Sediment | 0.001 - 0.005 µg/g | 0.003 - 0.017 µg/g |

Detailed Experimental Protocols

The successful implementation of SIDA requires meticulous attention to the experimental protocol. Below are generalized, yet detailed, methodologies for SIDA using LC-MS/MS and GC-MS.

SIDA with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is suitable for the analysis of a wide range of non-volatile and thermally labile compounds, such as drugs, metabolites, and peptides in biological fluids.

1. Sample Preparation and Spiking:

-

Accurately weigh or measure a known amount of the sample (e.g., plasma, urine, tissue homogenate).

-

Add a precise volume of the stable isotope-labeled internal standard solution of known concentration to the sample. The amount of internal standard should be chosen to be close to the expected concentration of the analyte.

-

Vortex the sample to ensure thorough mixing and allow it to equilibrate for a predetermined period (e.g., 30 minutes) to ensure the internal standard has fully integrated with the sample matrix.

2. Analyte Extraction:

-

Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol) to the sample.

-

Alternatively, use liquid-liquid extraction (LLE) with an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) or solid-phase extraction (SPE) with a suitable cartridge to isolate the analyte and internal standard from the matrix.

-

Centrifuge the sample to pellet the precipitated proteins or separate the aqueous and organic layers.

-

Transfer the supernatant or organic layer to a clean tube.

3. Concentration and Reconstitution:

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a small, known volume of a solvent compatible with the LC mobile phase.

4. LC-MS/MS Analysis:

-

Liquid Chromatography: Inject a defined volume of the reconstituted sample onto an appropriate LC column (e.g., C18 for reversed-phase chromatography). Use a gradient elution program with suitable mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve chromatographic separation of the analyte from other matrix components.

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[1] Define specific precursor-to-product ion transitions for both the native analyte and the stable isotope-labeled internal standard. Optimize instrumental parameters such as collision energy and declustering potential for each transition to maximize sensitivity.

5. Data Analysis and Quantification:

-

Integrate the peak areas for the selected MRM transitions of the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by analyzing a series of calibration standards prepared with known concentrations of the analyte and a constant concentration of the internal standard. Plot the peak area ratio against the analyte concentration.

-

Determine the concentration of the analyte in the sample by interpolating its peak area ratio on the calibration curve.

SIDA with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is well-suited for the analysis of volatile and semi-volatile organic compounds, such as environmental contaminants and certain drug metabolites.

1. Sample Preparation and Spiking:

-

To a known amount of the sample (e.g., water, soil extract), add a precise volume of the stable isotope-labeled internal standard solution.

-

Thoroughly mix the sample to ensure equilibration between the analyte and the internal standard.

2. Extraction:

-

For liquid samples, perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane, hexane).

-

For solid samples, use a technique like Soxhlet extraction or pressurized liquid extraction.

-

Dry the organic extract over anhydrous sodium sulfate.

3. Concentration and Derivatization (if necessary):

-

Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

-

If the analyte is not sufficiently volatile or has poor chromatographic properties, perform a derivatization reaction to convert it into a more suitable form for GC analysis (e.g., silylation, methylation).

4. GC-MS Analysis:

-

Gas Chromatography: Inject a small volume (e.g., 1 µL) of the final extract into the GC inlet. Use a capillary column with an appropriate stationary phase to separate the analytes. Employ a temperature program to elute the compounds of interest.

-

Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) or full-scan mode. In SIM mode, monitor specific ions characteristic of the analyte and the internal standard to enhance sensitivity and selectivity.

5. Data Analysis and Quantification:

-

Obtain the peak areas of the characteristic ions for the analyte and the internal standard.

-

Calculate the ratio of the peak areas.

-

Prepare a calibration curve by analyzing standards containing known amounts of the analyte and a fixed amount of the internal standard.

-

Determine the concentration of the analyte in the sample from the calibration curve.

Visualizing the Principles and Processes

To further elucidate the core concepts of SIDA, the following diagrams, generated using the DOT language, illustrate the principle of isotope dilution and the calibration process.

Conclusion

Stable Isotope Dilution Analysis represents the pinnacle of quantitative analytical techniques, offering unparalleled accuracy, precision, and reliability. By leveraging the unique properties of stable isotope-labeled internal standards, SIDA effectively mitigates the challenges posed by complex matrices and procedural variations. For researchers, scientists, and drug development professionals, a thorough understanding and proficient application of SIDA are indispensable for generating high-quality, defensible quantitative data that can drive critical decisions in research, development, and quality control.

References

- 1. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isotope dilution - Wikipedia [en.wikipedia.org]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

- 6. sfera.unife.it [sfera.unife.it]

- 7. Stable Isotope Dilution GC/MS for the Quantification of Food Contaminants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

The Pivotal Role of Deuterated Compounds in Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry and drug development, the quest for precision, accuracy, and a deeper understanding of molecular interactions is paramount. Mass spectrometry (MS) stands as a cornerstone technique in this pursuit, and its power is significantly amplified by the strategic use of deuterated compounds. These molecules, in which one or more hydrogen atoms are replaced by their heavier, stable isotope, deuterium, serve as invaluable tools for quantitative accuracy, elucidation of metabolic pathways, and probing protein dynamics. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and critical applications of deuterated compounds in mass spectrometry.

The Foundation of Precision: Deuterated Internal Standards in Quantitative Mass Spectrometry

One of the most critical applications of deuterated compounds is their use as internal standards (IS) in quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). The underlying principle is that a deuterated analog of the analyte of interest is chemically identical to the non-deuterated analyte.[1] This means it exhibits nearly identical behavior during sample preparation, chromatography, and ionization.[2] However, due to the mass difference, it can be distinguished by the mass spectrometer.

By adding a known amount of the deuterated internal standard to each sample, it is possible to correct for variations that can occur during the analytical workflow. These variations include:

-

Sample Preparation Losses: Inconsistent recovery during extraction or other sample clean-up steps.

-

Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[3]

-

Instrumental Variability: Fluctuations in injection volume and detector response.[4]

The use of a deuterated internal standard significantly improves the accuracy and precision of quantitative assays.[5]

Data Presentation: The Impact of Deuterated Internal Standards

The following table summarizes the improvement in analytical performance when using a deuterated internal standard compared to an analog internal standard or no internal standard.

| Parameter | Without Internal Standard | With Analog Internal Standard | With Deuterated Internal Standard |

| Precision (%RSD) | 15-25% | 5-15% | <5% |

| Accuracy (%Bias) | ± 20-30% | ± 10-20% | ± 5% |

| Linearity (r²) | > 0.98 | > 0.99 | > 0.999 |

This table presents typical performance improvements and can vary depending on the specific assay and matrix.

Experimental Protocol: Quantitative Analysis of Olmesartan in Human Plasma using a Deuterated Internal Standard

This protocol outlines the key steps for the quantitative analysis of the antihypertensive drug olmesartan in human plasma using its deuterated analog as an internal standard.[5]

1. Sample Preparation:

- To 100 µL of human plasma, add 10 µL of the deuterated olmesartan internal standard solution (in methanol).

- Vortex briefly to mix.

- Add 500 µL of acetonitrile to precipitate proteins.

- Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

- Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

- LC System: A suitable UHPLC system.

- Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

- Flow Rate: 0.4 mL/min.

- Injection Volume: 5 µL.

- MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

- Ionization Mode: Positive ion mode.

- MRM Transitions:

- Olmesartan: Precursor ion (m/z) → Product ion (m/z)

- Deuterated Olmesartan: Precursor ion (m/z) → Product ion (m/z) (mass shift corresponding to the number of deuterium atoms)

3. Data Analysis:

- Integrate the peak areas for both the analyte and the internal standard.

- Calculate the peak area ratio (analyte peak area / internal standard peak area).

- Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.

- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization: Quantitative Analysis Workflow

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Unraveling Molecular Dynamics: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for studying protein conformation, dynamics, and interactions.[6] The principle of HDX-MS is based on the exchange of labile amide hydrogen atoms on the protein backbone with deuterium atoms when the protein is incubated in a deuterated buffer (D₂O).[7] The rate of this exchange is dependent on the solvent accessibility and hydrogen bonding of the amide hydrogens.[8] Regions of the protein that are exposed to the solvent will exchange more rapidly, while regions that are buried within the protein structure or involved in hydrogen bonding will exchange more slowly.

By measuring the mass increase of the protein or its peptic peptides over time, HDX-MS can provide information on:

-

Protein Conformation and Dynamics: Identifying flexible and rigid regions of a protein.[9]

-

Protein-Ligand Interactions: Mapping the binding site of a small molecule or another protein.[10]

-

Conformational Changes: Detecting changes in protein structure upon ligand binding, mutation, or changes in environmental conditions.

Experimental Protocol: Bottom-Up HDX-MS for Protein Conformational Analysis

This protocol describes a general bottom-up HDX-MS experiment to study the conformational changes in a protein upon ligand binding.[10]

1. HDX Reaction:

- Prepare two sets of reactions: the protein alone and the protein pre-incubated with its ligand.

- Initiate the exchange reaction by diluting the protein solution (or protein-ligand complex) into a D₂O-based buffer at a specific temperature (e.g., 25°C).

- Allow the exchange to proceed for various time points (e.g., 10s, 1 min, 10 min, 1h).

2. Quenching:

- Stop the exchange reaction at each time point by adding a quench buffer that rapidly lowers the pH to ~2.5 and the temperature to 0°C.[11] The quench buffer typically contains a denaturant (e.g., guanidine hydrochloride) and a reducing agent (e.g., TCEP).

3. Proteolysis:

- Immediately after quenching, inject the sample onto an online pepsin column for rapid digestion at low temperature. Pepsin is an acid-stable protease that is active under quench conditions.

4. LC-MS Analysis:

- The resulting peptides are trapped and desalted on a C18 trap column and then separated on a C18 analytical column using a fast acetonitrile gradient.

- The eluting peptides are analyzed by a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

5. Data Analysis:

- Identify the peptides by performing MS/MS analysis on a non-deuterated sample.

- For each peptide at each time point, determine the centroid of the isotopic distribution to calculate the average number of incorporated deuterons.

- Compare the deuterium uptake plots for each peptide in the presence and absence of the ligand. Regions with significantly reduced deuterium uptake in the presence of the ligand are indicative of binding or a conformational change.

Mandatory Visualization: HDX-MS Experimental Workflow

Caption: Bottom-up HDX-MS experimental workflow.

Elucidating Reaction Mechanisms: The Kinetic Isotope Effect (KIE)

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes.[12] The deuterium KIE (kH/kD) is particularly useful for studying reactions involving the cleavage of a carbon-hydrogen (C-H) bond.[13] Because the C-D bond is stronger than the C-H bond, reactions that involve the breaking of a C-D bond are typically slower than those involving a C-H bond.

By measuring the KIE, researchers can gain insights into the rate-determining step of a reaction and the nature of the transition state.[10] A significant primary KIE (typically kH/kD > 2) is observed when the C-H bond is broken in the rate-determining step. Mass spectrometry is a powerful tool for measuring KIEs by accurately determining the ratio of deuterated to non-deuterated products.[14]

Data Presentation: Deuterium Kinetic Isotope Effects in Drug Metabolism

The following table provides examples of deuterium KIEs observed in the metabolism of various drugs by cytochrome P450 enzymes.

| Drug | Metabolic Reaction | kH/kD | Reference |

| Morphine | N-demethylation | 1.8 | [10] |

| Tolbutamide | Methyl hydroxylation | 4.5 | [15] |

| Lidocaine | N-deethylation | 2.1 | [15] |

Mandatory Visualization: Principle of the Kinetic Isotope Effect

Caption: The kinetic isotope effect in a C-H bond cleavage reaction.

Synthesis and Challenges of Deuterated Compounds

The preparation of deuterated compounds is a critical aspect of their application in mass spectrometry. Several methods are employed for their synthesis:

-

Direct H/D Exchange: This involves the exchange of protons with deuterium from a deuterium source like D₂O, often catalyzed by an acid or base.

-

Reduction with Deuterated Reagents: Using deuterated reducing agents such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄).

-

Catalytic Deuteration: Using deuterium gas (D₂) and a metal catalyst (e.g., Pd/C) to reduce unsaturated bonds.[16]

-

De Novo Synthesis: Building the molecule from deuterated starting materials.[17]

Despite the availability of these methods, the synthesis of deuterated compounds can present challenges:

-

Cost and Availability of Deuterated Reagents: Deuterium gas and other deuterated reagents can be expensive.[18]

-

Selectivity: Achieving deuteration at a specific position in a complex molecule can be difficult.

-

Isotopic Purity: Ensuring a high percentage of deuterium incorporation is crucial for accurate quantification.

-

Stability: The deuterium label must be stable and not undergo back-exchange under the experimental conditions.[19]

Conclusion

Deuterated compounds are indispensable tools in the field of mass spectrometry, enabling researchers to achieve higher levels of accuracy and gain deeper insights into complex biological systems. As internal standards, they are the gold standard for quantitative analysis, ensuring data reliability in drug development and clinical diagnostics. In the realm of structural biology, HDX-MS provides a unique window into the dynamic nature of proteins and their interactions. Furthermore, the study of kinetic isotope effects using deuterated compounds continues to be a fundamental approach for elucidating reaction mechanisms. While the synthesis of these labeled compounds can be challenging, their profound impact on the quality and depth of scientific discovery makes them a critical component of the modern mass spectrometry toolbox.

References

- 1. researchgate.net [researchgate.net]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 4. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

- 5. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creative-biolabs.com [creative-biolabs.com]

- 7. タンパク質の質量分析のためのワークフロー | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. lcms.cz [lcms.cz]

- 10. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Comparison between external and internal standard calibration in the validation of an analytical method for 1-hydroxypyrene in human urine by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. myadlm.org [myadlm.org]

- 19. documents.thermofisher.com [documents.thermofisher.com]

Phen-2,4,6-d3-ol material safety data sheet (MSDS) information

An In-depth Technical Guide to the Material Safety of Phen-2,4,6-d3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for this compound (CAS No. 7329-50-2), a deuterated analog of phenol. The information is compiled from various material safety data sheets (MSDS) and chemical safety sources to ensure a thorough understanding of its properties and associated hazards. This document is intended to be a crucial resource for laboratory personnel and anyone involved in the handling, storage, and disposal of this compound.

Chemical Identification

This compound is a stable, isotopically labeled form of phenol where the hydrogen atoms at positions 2, 4, and 6 of the benzene ring are replaced with deuterium.

| Identifier | Value |

| IUPAC Name | 2,4,6-trideuteriophenol[1][] |

| CAS Number | 7329-50-2[3][4] |

| Molecular Formula | C₆H₃D₃O[3] |

| Molecular Weight | 97.13 g/mol [1][][4] |

| Synonyms | Phenol-2,4,6-d3, 2,4,6-Phenol-d3[1][3] |

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior under various experimental and storage conditions.

| Property | Value | Source |

| Physical Form | Solid[4][5] | Sigma-Aldrich |

| Melting Point | 40-42 °C[4][5][6] | Sigma-Aldrich, ChemicalBook |

| Boiling Point | 182 °C (literature)[4][5][6] | Sigma-Aldrich, ChemicalBook |

| Density | 1.105 g/mL at 25 °C[][4] | Sigma-Aldrich, BOC Sciences |

| Flash Point | 79 °C (closed cup)[4][5][6] | Sigma-Aldrich, ChemicalBook |

| Solubility | Soluble in water (84 g/L at 20 °C for phenol)[7] | Cayman Chemical |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard pictograms, signal word, and hazard statements provide a clear warning of the potential dangers associated with this chemical.[1][3]

Hazard Pictograms:

GHS Hazard Statements:

| Code | Statement |

| H301 | Toxic if swallowed[1][7] |

| H311 | Toxic in contact with skin[1][7] |

| H331 | Toxic if inhaled[1][7] |

| H314 | Causes severe skin burns and eye damage[1][3][6] |

| H341 | Suspected of causing genetic defects[1][3][6] |

| H373 | May cause damage to organs through prolonged or repeated exposure[1][3][6] |

| H411 | Toxic to aquatic life with long lasting effects[3][5][6] |

Toxicological Information

The toxicological data for this compound is largely extrapolated from data on phenol. It is acutely toxic if swallowed, inhaled, or in contact with skin.[1][7] It is also corrosive and can cause severe skin burns and eye damage.[1][3] There is evidence to suggest it may be a mutagen and can cause organ damage with repeated exposure.[1][3]

| Toxicity Endpoint | Value (for Phenol) | Species |

| LD50 Oral | 317 mg/kg | Rat[8] |

| LC50 Inhalation | 316 mg/m³ | Rat[8] |

Experimental Protocols

Detailed experimental protocols for the toxicological data presented are not typically included in standard MSDS. The provided data is generally based on standardized OECD (Organisation for Economic Co-operation and Development) test guidelines. For instance, acute oral toxicity is often determined using OECD Test Guideline 401, 420, 423, or 425. Skin corrosion/irritation is typically assessed using OECD Test Guideline 404 or 431. Researchers should refer to these specific guidelines for detailed methodologies.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound. A logical workflow for safe handling is presented below.

First-Aid Measures

In the event of exposure, immediate medical attention is crucial. The following first-aid measures should be taken:

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15-20 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][8] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Disposal Considerations

Waste material must be disposed of in accordance with local, state, and federal regulations. It should be treated as hazardous waste. Do not allow this chemical to enter the environment.

Logical Relationships: Hazard Communication

The following diagram illustrates the relationship between the chemical's hazards and the necessary protective measures as communicated through the GHS.

References

- 1. This compound | C6H6O | CID 12205413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenol-2,4,6-d3 - Safety Data Sheet [chemicalbook.com]

- 4. Buy Phenol-2,4,6-d 3 ≥98 atom D, ≥99 (CP) Isotope - Quality Reliable Supply [sigmaaldrich.com]

- 5. Phenol-2,4,6-d3,OD D 98atom 80441-87-8 [sigmaaldrich.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Characteristics of Phen-2,4,6-d3-ol

This technical guide provides a comprehensive overview of the physical characteristics of Phen-2,4,6-d3-ol, a deuterated analog of phenol. The information is intended for researchers, scientists, and professionals in drug development and chemical analysis who utilize isotopically labeled compounds. This document details the compound's physical properties, outlines standard experimental protocols for their determination, and includes graphical representations of its chemical structure and a general workflow for physical characterization.

Physical and Chemical Properties

This compound, also known as 2,4,6-trideuteriophenol, is a form of phenol where the hydrogen atoms at positions 2, 4, and 6 of the benzene ring have been replaced with deuterium. This isotopic labeling is useful in various analytical and research applications, including as a standard in mass spectrometry and for mechanistic studies in organic chemistry.

The key physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₆H₃D₃O | [] |

| Molecular Weight | 97.13 g/mol | [][2] |

| CAS Number | 7329-50-2 | [2] |

| Appearance | Solid | |

| Melting Point | 40-42 °C (lit.) | |

| Boiling Point | 182 °C (lit.) | |

| Density | 1.105 g/mL at 25 °C | [] |

| Isotopic Purity | ≥98 atom % D |

A related compound, Phenol-2,4,6-d3,OD, where the hydroxyl proton is also replaced by deuterium, exhibits the same melting and boiling points. The physical properties of deuterated compounds can show slight differences from their non-deuterated (protium) analogs due to the kinetic isotope effect.[3]

Experimental Protocols for Physical Characterization

The determination of melting and boiling points are fundamental techniques for the identification and purity assessment of a chemical compound.

2.1. Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range. The following is a generalized protocol using a modern digital melting point apparatus.

Apparatus:

-

Digital melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample consists of large crystals)

Procedure:

-

Sample Preparation: A small amount of the solid sample is placed on a clean, dry surface. If the crystals are large, they should be gently ground to a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted, and the closed end is tapped gently on a hard surface to pack the sample into the bottom. This process is repeated until a sample height of 2-3 mm is achieved.

-

Apparatus Setup: The capillary tube is placed into the sample holder of the melting point apparatus.

-

Approximate Melting Point Determination: If the melting point is unknown, a rapid heating rate (e.g., 10-20 °C per minute) is used to obtain an approximate melting range.

-

Accurate Melting Point Determination: The apparatus is allowed to cool. A fresh sample is prepared and heated at a medium rate to about 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C per minute.

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range. For pure compounds, this range is typically narrow (0.5-1.0 °C).[4]

2.2. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. For smaller quantities of a substance, the boiling point can be determined using a micro method.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or heating block)

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Sample Preparation: A small amount of the liquid sample (or melted solid) is placed in a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed in the test tube with its open end downwards.

-

Heating: The test tube is attached to a thermometer and immersed in a heating bath. The bath is heated gradually.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady stream of bubbles is observed.

-

Cooling and Measurement: The heat source is removed, and the bath is allowed to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Visualizations

3.1. Chemical Structure of this compound

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

3.2. Workflow for Physical Characterization of a Solid Compound

The following diagram outlines a general workflow for the physical characterization and identification of an unknown solid organic compound.

Caption: General workflow for the physical characterization of a solid compound.

References

The Kinetic Isotope Effect in Deuterated Compounds: A Technical Guide for Researchers and Drug Development Professionals

Introduction

The Kinetic Isotope Effect (KIE) is a powerful tool in the study of reaction mechanisms and is of increasing importance in the field of drug development. It describes the change in the rate of a chemical reaction upon substitution of an atom in the reactants with one of its heavier isotopes.[1] By replacing hydrogen (¹H) with deuterium (²H or D), a twofold increase in mass, significant changes in reaction rates can be observed, providing profound insights into the bond-breaking and bond-forming steps of a reaction. This technical guide provides an in-depth exploration of the core principles of KIE with a focus on deuterated compounds, its applications in drug development, and detailed experimental methodologies for its measurement.

Core Principles of the Kinetic Isotope Effect

The foundation of the KIE lies in the principles of molecular vibrations and zero-point energy (ZPE). The vibrational energy of a chemical bond is quantized and depends on the reduced mass of the atoms forming the bond. A bond containing a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower vibrational frequency and consequently a lower zero-point energy than the corresponding carbon-hydrogen (C-H) bond.[2][3] This difference in ZPE is the primary origin of the primary kinetic isotope effect.

For a reaction to occur, a certain amount of energy, known as the activation energy, must be supplied to the reactants to reach the transition state. In a reaction where a C-H or C-D bond is broken in the rate-determining step, the difference in ZPE between the C-H and C-D bonds contributes to a difference in the activation energies of the respective reactions. Since the C-D bond has a lower ZPE, more energy is required to reach the transition state where this bond is breaking, resulting in a slower reaction rate for the deuterated compound.[2][3]

The magnitude of the KIE is expressed as the ratio of the rate constant for the reaction with the lighter isotope (kH) to the rate constant for the reaction with the heavier isotope (kD):

KIE = kH / kD

A KIE greater than 1 (kH > kD) is termed a "normal" KIE and is indicative of the C-H bond being broken in the rate-determining step. Conversely, a KIE less than 1 is an "inverse" KIE, which can occur for various reasons, including changes in hybridization at the transition state.

Primary vs. Secondary Kinetic Isotope Effects

Kinetic isotope effects are broadly classified into two categories:

-

Primary Kinetic Isotope Effect (PKIE): This is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction.[4] For C-H bond cleavage, the theoretical maximum for a primary deuterium KIE at room temperature is around 7-8, though values can be significantly larger in cases of quantum tunneling.[3]

-

Secondary Kinetic Isotope Effect (SKIE): This effect is observed when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step.[4] SKIEs are typically much smaller than PKIEs, with values for deuterium substitution often ranging from 0.7 to 1.5.[4] They arise from changes in the vibrational environment of the isotopic atom between the reactant and the transition state.

Applications in Drug Development

The strategic incorporation of deuterium into drug candidates, a process known as "deuteration" or "isotopic enrichment," has emerged as a valuable strategy in drug development to improve the pharmacokinetic and safety profiles of new chemical entities.[5][6]

The primary application of the KIE in this context is to slow down the rate of drug metabolism. Many drug molecules are metabolized by enzymes, such as the cytochrome P450 (CYP450) family, through the oxidative cleavage of C-H bonds.[7][8] By replacing a hydrogen atom at a metabolically vulnerable position with deuterium, the rate of this metabolic process can be significantly reduced due to the primary kinetic isotope effect.[5][6] This can lead to several therapeutic advantages:

-

Increased Drug Exposure: Slower metabolism can lead to a longer half-life and increased overall exposure (Area Under the Curve or AUC) of the drug in the body.

-

Reduced Dosing Frequency: A longer-lasting drug may allow for less frequent administration, improving patient compliance.

-

Improved Safety Profile: By blocking the formation of potentially toxic metabolites, deuteration can lead to a safer drug.

-

Enhanced Efficacy: Increased and more consistent drug levels can lead to improved therapeutic outcomes.

Quantitative Data on Kinetic Isotope Effects

The following table summarizes quantitative data for the kinetic isotope effect in various reactions involving deuterated compounds.

| Reaction | Substrate (H) | Substrate (D) | kH | kD | KIE (kH/kD) | Temperature (°C) | Reference |

| E2 Elimination | CH₃CH₂Br | CH₃CD₂Br | - | - | 6.7 | 25 | [9] |

| Bromination of Acetone | (CH₃)₂CO | (CD₃)₂CO | - | - | 7.0 | 25 | [9][10] |

| SN2 Reaction | C₆H₅CH₂N(CH₃)₂C₆H₅⁺ | C₆H₅CD₂N(CH₃)₂C₆H₅⁺ | - | - | 1.179 | 0 | [11] |

| Cytochrome P450 Oxidation | Morphine (N-CH₃) | Morphine (N-CD₃) | - | - | >1 | - | [7] |

| Alcohol Dehydrogenase | Ethanol | Ethanol-d₆ | - | - | 3-4 | 25 | [4] |

Note: The rate constants (kH and kD) are often determined through relative rate measurements in competitive experiments, and thus individual values are not always reported. The KIE value itself is the most critical parameter.

Experimental Protocols for Measuring KIE

The accurate determination of KIE values is crucial for mechanistic studies and drug development. The two primary approaches for measuring KIE are non-competitive and competitive methods.

Non-Competitive Method

In this method, the reaction rates of the undeuterated and deuterated substrates are measured in separate experiments under identical conditions.

Protocol:

-

Substrate Synthesis: Synthesize both the undeuterated (light) and deuterated (heavy) substrates with high isotopic purity.

-

Kinetic Runs: Perform separate kinetic experiments for each substrate. This typically involves monitoring the disappearance of the reactant or the appearance of the product over time using techniques like UV-Vis spectroscopy, HPLC, or GC.

-

Data Analysis: Determine the rate constant (kH and kD) for each reaction by fitting the concentration vs. time data to the appropriate rate law.

-

KIE Calculation: Calculate the KIE as the ratio of the rate constants (kH/kD).

Instrumentation: UV-Vis Spectrophotometer, High-Performance Liquid Chromatograph (HPLC), Gas Chromatograph (GC).

Competitive Method

This method involves reacting a mixture of the undeuterated and deuterated substrates in the same reaction vessel. The relative amounts of the products or the remaining reactants are then analyzed to determine the KIE. This method is often more accurate as it minimizes errors arising from slight variations in experimental conditions between two separate runs.

Protocol using Mass Spectrometry (MS):

-

Prepare a Mixture: Prepare a reaction mixture containing a known ratio of the undeuterated and deuterated substrates.

-

Initiate Reaction: Start the reaction and let it proceed to a certain percentage of completion (typically 20-80%).

-

Quench and Analyze: Stop the reaction and analyze the isotopic ratio of the remaining starting material or the formed product using mass spectrometry.[12][13] The sample can be introduced into the mass spectrometer directly or after separation by GC or LC.

-

Data Analysis: The KIE can be calculated from the change in the isotopic ratio of the reactants or products as a function of the reaction conversion.

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Isotope Ratio Mass Spectrometry (IRMS).[7]

Protocol using Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare Reaction Mixture: Prepare the reaction in an NMR tube containing a mixture of the light and heavy substrates.

-

Acquire Spectra: Acquire NMR spectra (typically ¹H or ¹³C NMR) at different time points during the reaction.[1][8][14]

-

Data Analysis: The relative concentrations of the undeuterated and deuterated species (reactants and products) can be determined by integrating the corresponding signals in the NMR spectra. The KIE is then calculated from the relative rates of consumption of the two isotopic substrates.

Instrumentation: Nuclear Magnetic Resonance (NMR) Spectrometer.

Visualizations of Key Concepts

Zero-Point Energy and the Kinetic Isotope Effect

The following diagram illustrates the difference in zero-point energy between a C-H and a C-D bond and how this difference leads to a higher activation energy for the cleavage of the C-D bond.

Caption: Difference in zero-point energy for C-H and C-D bonds.

SN2 Reaction Mechanism and Secondary KIE

This diagram illustrates the concerted mechanism of an SN2 reaction, where a secondary KIE can be observed at the α-carbon.

Caption: SN2 reaction pathway showing the position of secondary KIE.

Cytochrome P450 Catalytic Cycle and Drug Metabolism

The following diagram outlines the key steps in the cytochrome P450 catalytic cycle, highlighting the C-H bond activation step where a significant KIE is often observed in drug metabolism.

Caption: Cytochrome P450 catalytic cycle showing C-H activation.

Conclusion

The kinetic isotope effect with deuterated compounds is a fundamental concept in physical organic chemistry with significant practical implications for researchers, scientists, and drug development professionals. A thorough understanding of KIE principles allows for the elucidation of reaction mechanisms and the rational design of drug candidates with improved metabolic stability and pharmacokinetic properties. The experimental techniques outlined in this guide provide a framework for the accurate measurement of KIEs, enabling the generation of critical data to support mechanistic hypotheses and guide drug discovery efforts. As the field of deuterated drugs continues to grow, the application of KIE studies will remain an indispensable tool in the development of safer and more effective medicines.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. epfl.ch [epfl.ch]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Mass Spectrometry [www2.chemistry.msu.edu]

- 14. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Use of Phen-2,4,6-d3-ol as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Phen-2,4,6-d3-ol as an internal standard in the quantitative analysis of phenol and related compounds by Gas Chromatography-Mass Spectrometry (GC-MS). This methodology is particularly relevant for the analysis of environmental samples, such as drinking water, and can be adapted for other matrices with appropriate validation.

Introduction

This compound is a deuterated analog of phenol, making it an ideal internal standard for GC-MS analysis. Its chemical and physical properties are nearly identical to those of phenol, ensuring similar behavior during sample preparation and chromatographic separation.[1] The key difference is its increased mass due to the deuterium atoms, which allows for its distinct detection by the mass spectrometer without interfering with the quantification of the target analyte.[1] The use of an internal standard is a robust technique in quantitative analysis as it corrects for variations in sample injection volume, analyte recovery during sample preparation, and instrumental drift, thereby improving the accuracy and precision of the results.[2]

This application note is based on established methodologies, such as those outlined in US EPA Method 528, for the determination of phenols in drinking water.[3][4][5]

Experimental Protocols

Preparation of Standard Solutions

2.1.1. Phenol Stock Standard Solution (1000 µg/mL):

-

Accurately weigh approximately 10 mg of pure phenol.

-

Dissolve in methanol in a 10 mL volumetric flask and bring to volume.

-

Store at 4°C and protect from light.

2.1.2. This compound Internal Standard Stock Solution (1000 µg/mL):

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve in methanol in a 10 mL volumetric flask and bring to volume.

-

Store at 4°C and protect from light.

2.1.3. Working Standard and Internal Standard Solutions:

-

Prepare a series of calibration standards by diluting the phenol stock solution with methanol to achieve the desired concentration range (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).

-

Prepare a working internal standard solution of this compound at a concentration of 5 µg/mL by diluting the stock solution with methanol.

-

Spike each calibration standard and sample with the working internal standard solution to achieve a final concentration of 50 ng/mL in the final extract.

Sample Preparation (Water Samples)

The following protocol is based on solid-phase extraction (SPE) as described in EPA Method 528.[3]

-

Sample Collection and Preservation: Collect 1 L water samples in amber glass containers. If residual chlorine is present, dechlorinate with sodium sulfite. Acidify the sample to pH ≤ 2 with hydrochloric acid.

-

SPE Cartridge Conditioning: Use a polystyrene-divinylbenzene based SPE cartridge. Condition the cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of reagent water (pH ≤ 2). Do not allow the cartridge to go dry.

-

Sample Loading: Pass the 1 L water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.

-

Cartridge Drying: After the entire sample has passed through, dry the cartridge by drawing air or nitrogen through it for 10-15 minutes.

-

Elution: Elute the trapped analytes from the cartridge with 5-10 mL of dichloromethane.

-

Concentration and Internal Standard Spiking: Concentrate the eluate to approximately 0.9 mL under a gentle stream of nitrogen. Add a known amount of the this compound working internal standard solution. Adjust the final volume to 1.0 mL with dichloromethane.

GC-MS Analysis

Instrumentation:

-

Gas Chromatograph: Agilent 6890N GC (or equivalent)

-

Mass Spectrometer: Agilent 5975C MSD (or equivalent)

GC Conditions:

-

Column: Restek Rxi-5Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

-

Injector: Splitless, 250°C

-

Injection Volume: 1 µL

-

Oven Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

Carrier Gas: Helium, constant flow at 1.2 mL/min

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Phenol: Quantitation ion m/z 94, Qualifier ion m/z 65

-

This compound: Quantitation ion m/z 97, Qualifier ion m/z 68

-

Data Presentation

Calibration Curve

A calibration curve is constructed by plotting the ratio of the peak area of the phenol standard to the peak area of the this compound internal standard against the concentration of the phenol standard.

Table 1: Example Calibration Data for Phenol Analysis

| Calibration Level | Phenol Conc. (ng/mL) | Phenol Peak Area | This compound Peak Area | Area Ratio (Phenol/IS) |

| 1 | 10 | 15,234 | 75,123 | 0.203 |

| 2 | 50 | 76,170 | 74,987 | 1.016 |

| 3 | 100 | 151,890 | 75,345 | 2.016 |

| 4 | 500 | 759,450 | 75,010 | 10.125 |

| 5 | 1000 | 1,520,100 | 75,500 | 20.134 |

Linearity: A linear regression of this data should yield a correlation coefficient (r²) > 0.995.

Sample Analysis

The concentration of phenol in a sample is calculated using the response factor determined from the calibration curve.

Table 2: Example Quantitative Data for Water Samples

| Sample ID | Phenol Peak Area | This compound Peak Area | Area Ratio (Phenol/IS) | Calculated Conc. (ng/mL) |

| Water Sample 1 | 45,702 | 74,890 | 0.610 | 30.3 |

| Water Sample 2 | 98,765 | 75,210 | 1.313 | 65.2 |

| Spiked Sample | 245,678 | 75,150 | 3.269 | 162.3 |

| Method Blank | Not Detected | 75,300 | - | < MDL |

MDL: Method Detection Limit

Visualizations

Experimental Workflow

Caption: Workflow for quantitative analysis of phenol using this compound.

Internal Standard Quantification Logic

Caption: The logical relationship in internal standard quantification.

References

Application Note: Quantification of Phenol in Water Samples using HPLC-MS with a Deuterated Internal Standard

Abstract